5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid
5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid
5-DiHET is a fully racemic version of the enantiomeric forms biosynthesized from 5-EET by epoxide hydrolases. 5-DiHET can be used to quantify 5-EET due to the conversion of 5-EET to 5-δ-lactone in solution. 5-DiHET activates large conductance calcium-activated potassium (BK) channels in smooth muscle cells from rat small coronary arteries. It is a substrate for sheep seminal vesicle COX, producing 5,6-dihydroxy prostaglandin E1 and F1α metabolites in vitro. 5-DiHET levels decrease in plasma in a high-fat diet-induced rat model of hyperlipidemia.
(+/-)5, 6-dihetre belongs to the class of organic compounds known as hydroxyeicosatrienoic acids. These are eicosanoic acids with an attached hydroxyl group and three CC double bonds. Thus, (+/-)5, 6-dihetre is considered to be an eicosanoid lipid molecule (+/-)5, 6-dihetre is considered to be a practically insoluble (in water) and relatively neutral molecule (+/-)5, 6-dihetre has been detected in multiple biofluids, such as blood and urine. Within the cell, (+/-)5, 6-dihetre is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, (+/-)5, 6-dihetre is involved in the diflunisal action pathway, the indomethacin action pathway, the tolmetin action pathway, and the lornoxicam action pathway (+/-)5, 6-dihetre is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency.
5,6-DHET is a DHET obtained by formal dihydroxylation across the 5,6-double bond of arachidonic acid. It has a role as a mouse metabolite.
(+/-)5, 6-dihetre belongs to the class of organic compounds known as hydroxyeicosatrienoic acids. These are eicosanoic acids with an attached hydroxyl group and three CC double bonds. Thus, (+/-)5, 6-dihetre is considered to be an eicosanoid lipid molecule (+/-)5, 6-dihetre is considered to be a practically insoluble (in water) and relatively neutral molecule (+/-)5, 6-dihetre has been detected in multiple biofluids, such as blood and urine. Within the cell, (+/-)5, 6-dihetre is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, (+/-)5, 6-dihetre is involved in the diflunisal action pathway, the indomethacin action pathway, the tolmetin action pathway, and the lornoxicam action pathway (+/-)5, 6-dihetre is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency.
5,6-DHET is a DHET obtained by formal dihydroxylation across the 5,6-double bond of arachidonic acid. It has a role as a mouse metabolite.
Brand Name:
Vulcanchem
CAS No.:
213382-49-1
VCID:
VC20796240
InChI:
InChI=1S/C20H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-10,12-13,18-19,21-22H,2-5,8,11,14-17H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-
SMILES:
CCCCCC=CCC=CCC=CCC(C(CCCC(=O)O)O)O
Molecular Formula:
C20H34O4
Molecular Weight:
338.5 g/mol
5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid
CAS No.: 213382-49-1
Cat. No.: VC20796240
Molecular Formula: C20H34O4
Molecular Weight: 338.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5-DiHET is a fully racemic version of the enantiomeric forms biosynthesized from 5-EET by epoxide hydrolases. 5-DiHET can be used to quantify 5-EET due to the conversion of 5-EET to 5-δ-lactone in solution. 5-DiHET activates large conductance calcium-activated potassium (BK) channels in smooth muscle cells from rat small coronary arteries. It is a substrate for sheep seminal vesicle COX, producing 5,6-dihydroxy prostaglandin E1 and F1α metabolites in vitro. 5-DiHET levels decrease in plasma in a high-fat diet-induced rat model of hyperlipidemia. (+/-)5, 6-dihetre belongs to the class of organic compounds known as hydroxyeicosatrienoic acids. These are eicosanoic acids with an attached hydroxyl group and three CC double bonds. Thus, (+/-)5, 6-dihetre is considered to be an eicosanoid lipid molecule (+/-)5, 6-dihetre is considered to be a practically insoluble (in water) and relatively neutral molecule (+/-)5, 6-dihetre has been detected in multiple biofluids, such as blood and urine. Within the cell, (+/-)5, 6-dihetre is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, (+/-)5, 6-dihetre is involved in the diflunisal action pathway, the indomethacin action pathway, the tolmetin action pathway, and the lornoxicam action pathway (+/-)5, 6-dihetre is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency. 5,6-DHET is a DHET obtained by formal dihydroxylation across the 5,6-double bond of arachidonic acid. It has a role as a mouse metabolite. |
|---|---|
| CAS No. | 213382-49-1 |
| Molecular Formula | C20H34O4 |
| Molecular Weight | 338.5 g/mol |
| IUPAC Name | (8Z,11Z,14Z)-5,6-dihydroxyicosa-8,11,14-trienoic acid |
| Standard InChI | InChI=1S/C20H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-10,12-13,18-19,21-22H,2-5,8,11,14-17H2,1H3,(H,23,24)/b7-6-,10-9-,13-12- |
| Standard InChI Key | GFNYAPAJUNPMGH-GSKBNKFLSA-N |
| Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\CC(C(CCCC(=O)O)O)O |
| SMILES | CCCCCC=CCC=CCC=CCC(C(CCCC(=O)O)O)O |
| Canonical SMILES | CCCCCC=CCC=CCC=CCC(C(CCCC(=O)O)O)O |
| Appearance | Assay:≥95%A solution in ethanol |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator